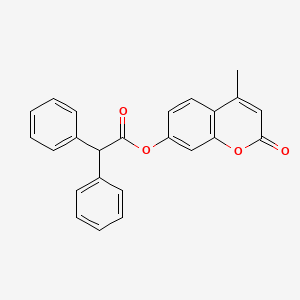
4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate, also known as coumarin derivative, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. It belongs to the class of coumarin derivatives, which are widely used in the pharmaceutical and chemical industries.
Mécanisme D'action
The exact mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the development of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate have been extensively studied. It has been found to modulate the expression of various genes and proteins involved in the regulation of cell growth, differentiation, and apoptosis. Moreover, it has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate in lab experiments is its broad range of biological activities. It can be used to study various cellular processes, including cell proliferation, differentiation, and apoptosis. Moreover, it has been shown to be relatively safe and non-toxic, making it a suitable candidate for in vitro and in vivo studies.
However, there are also some limitations to using 4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate in lab experiments. For example, its solubility in water is relatively low, which can make it difficult to dissolve in aqueous solutions. Moreover, its stability under certain experimental conditions may be limited, which can affect its biological activity.
Orientations Futures
There are several future directions for the study of 4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate. One potential area of research is the development of new drugs based on its chemical structure. Moreover, further studies are needed to elucidate its exact mechanism of action and to identify its molecular targets. Additionally, its potential use as a therapeutic agent for various diseases, including cancer and inflammation, should be further investigated. Finally, the development of new synthetic methods for the preparation of 4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate may also be of interest.
Méthodes De Synthèse
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate can be achieved by the reaction of 4-methyl4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism, resulting in the formation of the desired product.
Applications De Recherche Scientifique
4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Moreover, it has been shown to possess antimicrobial and antiviral activities, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4/c1-16-14-22(25)28-21-15-19(12-13-20(16)21)27-24(26)23(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGNILMIMTUEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

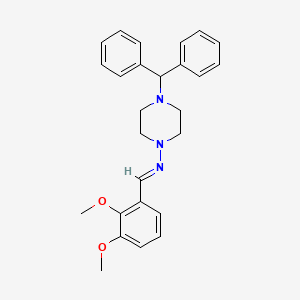
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5783657.png)
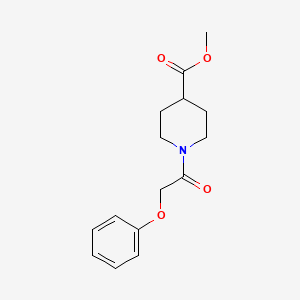
![4-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5783666.png)
![5-[(cycloheptylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5783667.png)
![7-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine](/img/structure/B5783680.png)
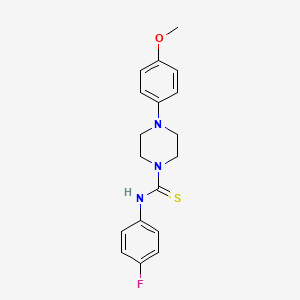

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5783695.png)
![2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5783702.png)

![benzyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B5783723.png)
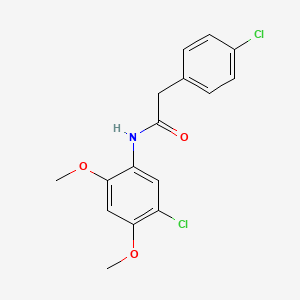
![ethyl 4-({[(3-fluoro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783736.png)